![molecular formula C20H25N5O3 B2643899 9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922454-03-3](/img/structure/B2643899.png)
9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine core, followed by various substitutions to add the different functional groups. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The purine core is relatively stable but can participate in certain reactions, especially at the nitrogen atoms. The carbonyl groups in the dione could be reactive towards nucleophiles, and the methoxyethyl and dimethylphenyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar carbonyl and ether groups could influence its solubility in different solvents .Scientific Research Applications
Adenosine Receptors Affinity and Binding Modes
A study on pyrimido- and tetrahydropyrazino[2,1-f]purinediones revealed their affinity for adenosine receptors (ARs), identifying potent AR antagonists among the series. The research established structure-activity relationships for purinediones and utilized docking experiments to compare binding modes across human and rat A1 and A2A AR subtypes. This detailed analysis aids in understanding the interaction with ARs, significant for neuropharmacology and potentially guiding the design of AR-targeted therapies (Szymańska et al., 2016).
Synthesis and Chemical Properties
Research into the synthesis of purinediones has led to the development of novel compounds with potential biological activities. For instance, the synthesis of new [c,d]-fused purinediones provided insights into the chemical properties and the potential for further functionalization of these compounds (Šimo et al., 1995).
Hydrolytic Behavior of Methoxypurines
A study on the hydrolytic behavior of 6-methoxypurines challenged common beliefs about their decomposition, revealing a complex mixture of products. This research is crucial for understanding the stability and reactivity of methoxypurine derivatives, which can influence their biological activity and potential applications in medicinal chemistry (Wong & Fuchs, 1974).
Antiinflammatory Activity
Investigation into substituted analogues of pyrimidopurinediones showed their antiinflammatory activity in models of chronic inflammation. This study highlights the therapeutic potential of pyrimidopurinediones for treating inflammatory conditions, contributing to the development of new antiinflammatory agents (Kaminski et al., 1989).
Neurodegenerative Diseases Treatment
A library of tetrahydropyrimido[2,1-f]purinediones was evaluated for their interaction with adenosine receptors and monoamine oxidases, targeting neurodegenerative diseases like Parkinson's and Alzheimer's. This research indicates the potential of these compounds as multi-target drugs for neurodegeneration treatment, showing promise in additive or synergistic effects in vivo (Koch et al., 2013).
properties
IUPAC Name |
9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-6-7-15(14(2)12-13)23-8-5-9-24-16-17(21-19(23)24)22(3)20(27)25(18(16)26)10-11-28-4/h6-7,12H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOQBGMXULYHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
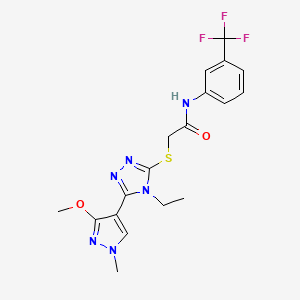
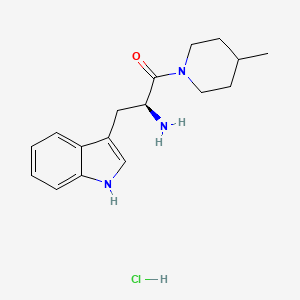
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)
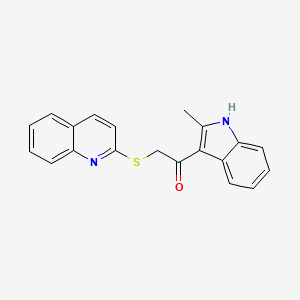
![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)
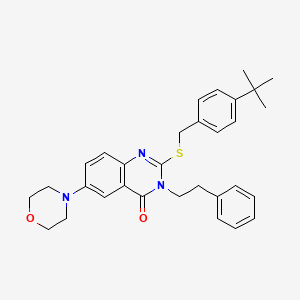
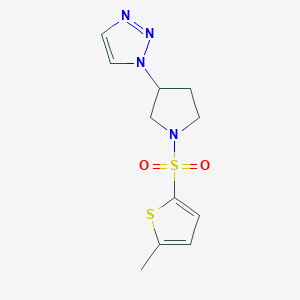
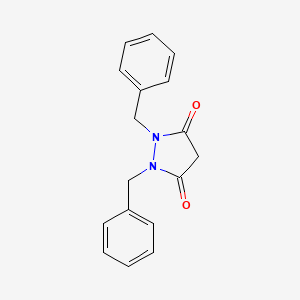
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)
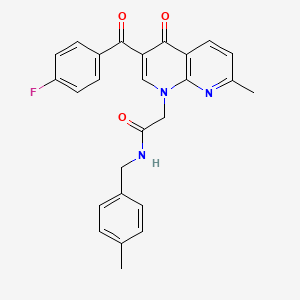
![Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2643834.png)

